molecular formula C13H19N3O B2603827 N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide CAS No. 2361657-30-7

N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide

Cat. No. B2603827
CAS RN: 2361657-30-7
M. Wt: 233.315
InChI Key: FRPWYUJRWQOOLV-UHFFFAOYSA-N
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Description

N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and it exhibits unique biochemical and physiological effects.

Scientific Research Applications

N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism Of Action

The mechanism of action of N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has also been found to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide exhibits unique biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-microbial effects by inhibiting the growth of certain microorganisms.

Advantages And Limitations For Lab Experiments

N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits unique biochemical and physiological effects, making it a promising candidate for various scientific research applications. However, there are also limitations to its use in lab experiments. It is a synthetic compound, and its effects may not be fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide. One direction is to further investigate its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is a synthetic compound that exhibits unique biochemical and physiological effects. It has potential applications in various fields of scientific research, including anti-inflammatory, anti-cancer, and anti-microbial research. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins and modulate the activity of certain receptors in the brain. While it has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is a synthetic compound that has been synthesized using various methods. One of the most common methods is the reaction of 3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propylamine with prop-2-enoyl chloride in the presence of a base. This reaction results in the formation of N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide.

properties

IUPAC Name

N-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2,10H,1,3-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPWYUJRWQOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=NC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-1-yl)propyl)acrylamide

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